molecular formula C17H15N3O2 B3263822 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester CAS No. 380432-10-0

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester

Cat. No.: B3263822
CAS No.: 380432-10-0
M. Wt: 293.32 g/mol
InChI Key: JIEBLQLDXGLTKC-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester is a complex organic compound belonging to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a phenyl group and a pyridinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and a primary amine in anhydrous acetic acid. The resulting substrate is then reacted with 2-chloro-1-methylpyridinium iodide to form the desired pyrazole ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-, ethyl ester stands out due to its unique combination of a phenyl group and a pyridinyl group. Similar compounds include:

Properties

IUPAC Name

ethyl 2-phenyl-5-pyridin-3-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)16-11-15(13-7-6-10-18-12-13)19-20(16)14-8-4-3-5-9-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEBLQLDXGLTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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